![molecular formula C9Br2F10O B12078052 (2,3-Dibromopentafluoropropoxy)pentafluorobenzene](/img/structure/B12078052.png)
(2,3-Dibromopentafluoropropoxy)pentafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dibromopentafluoropropoxy)pentafluorobenzene typically involves the reaction of pentafluorobenzene with a suitable brominating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dibromopentafluoropropoxy)pentafluorobenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The bromine atoms can be reduced to form different derivatives of the compound.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions may produce compounds with fewer bromine atoms .
Wissenschaftliche Forschungsanwendungen
(2,3-Dibromopentafluoropropoxy)pentafluorobenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2,3-Dibromopentafluoropropoxy)pentafluorobenzene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms allows the compound to participate in various chemical reactions, which can modify the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,3-Dichloropentafluoropropoxy)pentafluorobenzene: Similar structure but with chlorine atoms instead of bromine.
(2,3-Diiodopentafluoropropoxy)pentafluorobenzene: Similar structure but with iodine atoms instead of bromine.
(2,3-Difluoropentafluoropropoxy)pentafluorobenzene: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The uniqueness of (2,3-Dibromopentafluoropropoxy)pentafluorobenzene lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9Br2F10O |
---|---|
Molekulargewicht |
473.89 g/mol |
IUPAC-Name |
1-(2,3-dibromo-1,1,2,3,3-pentafluoropropoxy)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C9Br2F10O/c10-7(17,8(11,18)19)9(20,21)22-6-4(15)2(13)1(12)3(14)5(6)16 |
InChI-Schlüssel |
VVJLCNGNGSDDCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(C(C(F)(F)Br)(F)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.